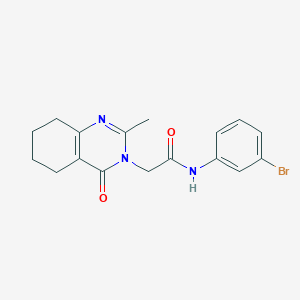

![molecular formula C16H8Cl2N2OS B2834540 (E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dichlorophenyl)-3-oxopropanenitrile CAS No. 476282-50-5](/img/structure/B2834540.png)

(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dichlorophenyl)-3-oxopropanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such compounds generally involves the reaction of 2-aminothiophenol with 2,5-dichlorobenzoyl chloride in the presence of a base. The resulting product can then be subjected to a Knoevenagel condensation with malononitrile to yield the final product .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzo[d]thiazole ring fused to a dichlorophenyl group via a double bond. The other end of the molecule would be characterized by a nitrile group attached to a carbonyl group .Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the reactivity of the functional groups present in it. The nitrile group might undergo hydrolysis, reduction, or addition reactions, while the aromatic rings might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitrile and carbonyl groups might make it polar, and the aromatic rings might contribute to its stability and rigidity .Aplicaciones Científicas De Investigación

Facile Synthesis of Novel Derivatives

This compound has been used as a precursor in the synthesis of novel polysubstituted thiophene and 1,3,4-thiadiazole derivatives. Its reaction with phenylisothiocyanate, followed by addition of hydrazonoyl bromides, affords novel 1,3,4-thiadiazole derivatives. This process also leads to the formation of new polysubstituted thiophene derivatives through reaction with 2-bromoacetylbenzothiazole, showcasing its utility in synthesizing complex organic molecules (Farag, Dawood, & Kandeel, 1997).

Antimicrobial Activity

Derivatives of this compound have been investigated for their antimicrobial activity. The synthesis and characterization of new compounds with potential antimicrobial properties suggest its application in the development of novel antibacterial agents. This is particularly important in the fight against drug-resistant bacterial strains, indicating the compound's relevance in medicinal chemistry and pharmacology (Rud, Kaplaushenko, & Kucheryavyi, 2016).

Corrosion Inhibition

Thiazole derivatives, related to the chemical structure of interest, have shown efficiency as corrosion inhibitors for metals in acidic environments. This application is crucial in the petroleum industry, where metal corrosion in oil wells can lead to significant economic losses and environmental hazards. By inhibiting corrosion, these compounds help in prolonging the lifespan of metal infrastructures exposed to corrosive agents (Yadav, Sharma, & Kumar, 2015).

Heterocyclic Synthesis

This compound serves as a versatile building block in the synthesis of various heterocyclic compounds. Heterocyclic compounds have wide applications in pharmaceuticals, agrochemicals, and materials science. The ability to generate complex molecules from this compound underlines its significance in synthetic organic chemistry and drug discovery processes (Dawood, Farag, & Abdel‐Aziz, 2007).

Quantum Chemical Calculations

Studies involving quantum chemical calculations and molecular dynamics simulation have explored the interactions of thiazole and thiadiazole derivatives with metal surfaces. These studies are fundamental in understanding the molecular basis of corrosion inhibition and can lead to the design of more effective inhibitors based on modifications of the compound's structure (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).

Mecanismo De Acción

The mechanism of action of this compound would depend on its intended use. If it’s used as a drug, it might interact with biological targets in the body to exert its effects. If it’s used as a reagent in chemical reactions, its mechanism of action would involve the reactivity of its functional groups .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(Z)-2-(1,3-benzothiazol-2-yl)-3-(2,5-dichlorophenyl)-3-hydroxyprop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Cl2N2OS/c17-9-5-6-12(18)10(7-9)15(21)11(8-19)16-20-13-3-1-2-4-14(13)22-16/h1-7,21H/b15-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMZWFSPYSJZKW-PTNGSMBKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=C(C3=C(C=CC(=C3)Cl)Cl)O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)/C(=C(/C3=C(C=CC(=C3)Cl)Cl)\O)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dichlorophenyl)-3-oxopropanenitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2834457.png)

![2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide](/img/structure/B2834458.png)

![2-chloro-4-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2834459.png)

![3-(2,4,5-Trimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2834461.png)

![Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoate](/img/structure/B2834462.png)

![9-(4-methoxyphenyl)-6-phenyl-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2834469.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(p-tolyl)acetamide](/img/structure/B2834472.png)

![3-Methylidene-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B2834474.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2834475.png)

![1-(4-methylphenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B2834479.png)

![7-(4-chlorophenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2834480.png)